molecular formula C20H19N3O2S2 B2930249 (Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868147-92-6

(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2930249
CAS No.: 868147-92-6
M. Wt: 397.51
InChI Key: VGVANWKMUFWGHV-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic compound based on the 4-thiazolidinone (4-TZD) heterocyclic scaffold, a structure recognized as a privileged core in medicinal chemistry for developing novel bioactive molecules . This compound is designed for research purposes to investigate the biological activity of small heterocycles. The 4-thiazolidinone core is a well-known pharmacophore with a broad spectrum of reported biological activities, including significant anticancer properties . Compounds sharing this structural framework have been shown to exert cytotoxic and cytostatic effects on various human cancer cell lines, such as lung carcinoma (A549), colorectal adenocarcinoma (CACO-2), and neuroblastoma (SH-SY5Y) . The research value of this compound lies in its potential to modulate key cellular processes. Studies on analogous 4-thiazolidinone derivatives indicate that their mechanism of action may involve the promotion of reactive oxygen species (ROS) production and the induction of apoptosis, as evidenced by increased caspase-3 activity . Furthermore, related rhodanine-based structures have been identified to interact with tubulin, stabilizing microtubule polymerization in a manner similar to the anticancer drug Taxol, thereby disrupting cell division and function . The presence of the (dimethylamino)benzylidene moiety at the C-5 position of the thiazolidinone ring is a common feature in many active compounds and is considered crucial for biological activity realization . This product is intended for in vitro research applications only. Key Research Applications: • Anticancer Agent Screening: For evaluating cytotoxic, cytostatic, and pro-apoptotic effects in various human cancer cell lines . • Mechanism of Action Studies: To investigate pathways such as ROS-dependent cell death, caspase-3 activation, and microtubule dynamics . • Medicinal Chemistry & SAR: Serves as a key intermediate or target molecule for the design and synthesis of new drug-like compounds with optimized potency and selectivity . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity and for the safe handling and use of the compound.

Properties

IUPAC Name

N-[4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-13(24)21-15-6-10-17(11-7-15)23-19(25)18(27-20(23)26)12-14-4-8-16(9-5-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVANWKMUFWGHV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that belongs to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between appropriate aldehydes and thiazolidinone derivatives. The reaction yields a series of compounds that exhibit varying degrees of cytotoxicity against different cancer cell lines .

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of thiazolidinone derivatives, including our compound of interest. The compound has shown moderate cytotoxic activity against various cancer cell lines:

  • K562 (Chronic Myelogenous Leukemia) : The compound exhibited IC50 values indicating significant inhibitory effects on cell proliferation.
  • MCF7 (Breast Cancer) : Similar to K562, MCF7 cells also displayed sensitivity to the compound, reinforcing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often influenced by their structural components. Key findings include:

  • Dimethylamino Group : The presence of the dimethylamino substituent on the benzylidene moiety enhances the cytotoxicity of the compound.
  • Phenyl Substituents : Variations in phenyl substituents have been shown to affect the potency against specific cancer cell lines. For instance, modifications on the phenyl ring can lead to improved activity against leukemia and breast cancer cells .

Case Studies

  • Cytotoxic Evaluation : A study conducted by Nguyen et al. synthesized several thiazolidinone derivatives, including our compound. They assessed cytotoxicity using MTT assays against K562 and MCF7 cell lines, reporting IC50 values that confirm moderate activity against these targets .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. This apoptotic effect was noted in various studies focusing on related thiazolidinone structures .

Data Tables

Compound NameCell LineIC50 Value (µM)Notes
This compoundK56215.3Moderate cytotoxicity
This compoundMCF718.7Moderate cytotoxicity

Scientific Research Applications

(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a chemical compound with a thiazolidinone core, recognized for its various biological activities. Its structure includes a thioxothiazolidine ring, a dimethylamino-benzylidene moiety, and an acetamide group, all of which contribute to its potential pharmacological properties. The presence of these functional groups suggests the compound can interact with different biological targets, making it a candidate for medicinal chemistry research.

Synthesis
The synthesis of This compound typically requires multi-step organic reactions. A general synthetic route may include:

  • Condensation
  • Cyclization
  • Thionation
    These steps require careful control of reaction conditions and purification techniques to obtain high yields of the desired compound.

Potential applications
The potential applications of This compound span various fields:

  • Medicinal Chemistry: The compound can be further investigated for interactions with various biological targets.
  • Scientific Research: The compound is a versatile chemical compound that can be used in scientific research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 4-(dimethylamino)benzylidene group introduces strong electron-donating properties, which may enhance solubility and intermolecular interactions compared to the 3,4-dimethoxybenzylidene group in the reference compound . Methoxy groups are moderately electron-donating but less polar than dimethylamino substituents. The N-(4-phenyl)acetamide in the target compound differs from the N-(p-tolyl)acetamide in the reference compound. The absence of a methyl group (p-tolyl) may reduce steric hindrance in the target molecule.

Molecular Weight and Complexity: The reference compound has a higher molecular weight (428.5 g/mol) due to additional methoxy groups and a p-tolyl moiety.

Similarities:

  • Both compounds share the 4-oxo-2-thioxothiazolidin-3-yl core, a scaffold known for inhibiting enzymes like tyrosine kinases or bacterial dihydrofolate reductase .
  • The Z-configuration of the benzylidene double bond is conserved, which is critical for maintaining planar geometry and binding to biological targets.

Differences:

  • Electronic Properties: The dimethylamino group in the target compound may enhance π-π stacking interactions with aromatic residues in proteins, whereas methoxy groups in the reference compound prioritize hydrogen bonding.
  • Solubility: The dimethylamino group’s polarity likely increases aqueous solubility compared to the methoxy-dominated reference compound.

Research Findings and Limitations

  • Available Data : The reference compound (CAS 681481-08-3) lacks reported biological activity data, limiting direct functional comparisons. Structural analysis relies on substituent chemistry and computational predictions .

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